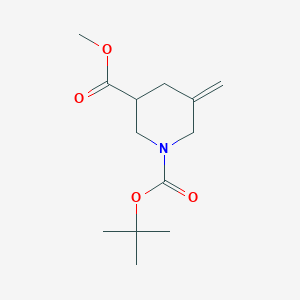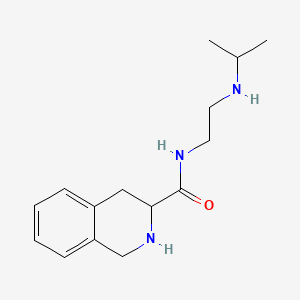
1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and an isopropylaminoethyl side chain
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the cyclization of a suitable precursor to form the isoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The isoquinoline core is then reduced to form the tetrahydroisoquinoline structure. This reduction can be carried out using hydrogenation or other reducing agents such as lithium aluminum hydride.
Amidation: The final step involves the introduction of the isopropylaminoethyl side chain through an amidation reaction. This can be achieved by reacting the tetrahydroisoquinoline with an appropriate isocyanate or carbodiimide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core or the amide functionality. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives to be synthesized.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer. Its unique structure allows for interactions with various biological targets.
Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways. It serves as a tool to understand the mechanisms of action of related bioactive molecules.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can also be used as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the isopropylaminoethyl side chain. It is used as a building block in organic synthesis and has different reactivity and applications.
N-(2-(Isopropylamino)ethyl)benzamide: This compound has a similar side chain but a different core structure. It is used in medicinal chemistry for its potential pharmacological properties.
The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline core and the isopropylaminoethyl side chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32421-51-5 |
|---|---|
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-[2-(propan-2-ylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-11(2)16-7-8-17-15(19)14-9-12-5-3-4-6-13(12)10-18-14/h3-6,11,14,16,18H,7-10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
HLWSVWOWXFBYNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCNC(=O)C1CC2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
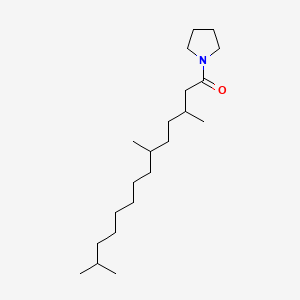


![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)

![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
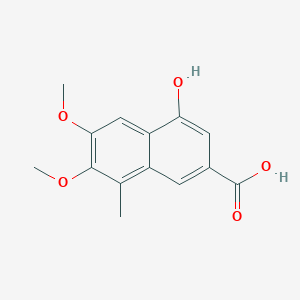
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
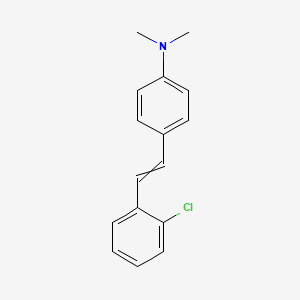
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
